molecular formula C17H19F3N4O2 B2801730 3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2197807-51-3

3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No. B2801730
CAS RN: 2197807-51-3
M. Wt: 368.36
InChI Key: LMHSSVZVSUYFAN-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
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Scientific Research Applications

Metabolism in Chronic Myelogenous Leukemia Patients

Flumatinib, a compound with a structure featuring elements similar to the specified chemical, including a trifluoromethyl pyridinyl moiety, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials in China. The study identified 34 metabolites in human plasma, urine, and feces, indicating flumatinib's extensive metabolism involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis among others. This research underscores the complex metabolic pathways of such compounds in humans, potentially guiding the design of new antineoplastic agents (Gong, Chen, Deng, & Zhong, 2010).

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of derivatives containing the pyrimidin-4-one structure, focusing on compounds exhibiting plant growth stimulating effects. This includes the creation of new derivatives with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings. Preliminary screenings of these compounds have shown notable biological activities, suggesting their potential in agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Antiproliferative Activity Against Cancer Cell Lines

Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, testing their antiproliferative effects against various human cancer cell lines. Some derivatives showed promising activity, indicating the potential of such compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Inhibitory Effects on Cognitive Disorders

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) is a novel PDE9A inhibitor discovered using parallel synthetic chemistry and structure-based drug design. It has shown promise in elevating central cGMP levels in the brain and CSF of rodents and exhibits procognitive activity in rodent models. This compound has progressed to clinical trials, highlighting the potential of such molecules in treating cognitive disorders (Verhoest et al., 2012).

properties

IUPAC Name

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-23-11-21-14(9-16(23)25)24-7-5-12(6-8-24)10-26-15-4-2-3-13(22-15)17(18,19)20/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHSSVZVSUYFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one

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